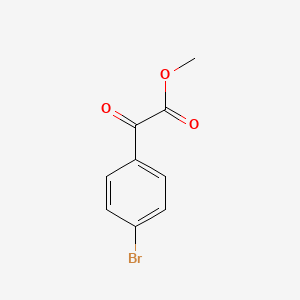

Methyl 2-(4-bromophenyl)-2-oxoacetate

描述

Crystallographic Analysis and Stereochemical Configuration

The molecular architecture of this compound centers around a planar α-keto ester framework linked to a para-brominated benzene ring. The compound is systematically named as methyl (4-bromophenyl)(oxo)acetate and is also known by the synonym methyl para-bromobenzoylformate, reflecting its structural relationship to benzoylformate derivatives. The chemical structure features a central carbonyl group adjacent to an ester functionality, with the 4-bromophenyl substituent providing both electronic and steric influences on the overall molecular geometry.

The stereochemical configuration of the compound is fundamentally determined by the planar nature of both the aromatic ring and the α-keto ester moiety. The para-substitution pattern of the bromine atom on the benzene ring ensures maximum separation from the reactive carbonyl center, minimizing steric hindrance while maintaining electronic conjugation throughout the molecular framework. This configuration is optimal for stabilizing the α-keto ester functionality through resonance interactions with the aromatic π-system.

Crystallographic studies of related brominated aromatic esters have demonstrated that such compounds typically adopt planar or near-planar conformations in the solid state. The bromine substituent, being a relatively large halogen, influences the crystal packing through halogen bonding interactions and van der Waals forces. The molecular geometry is further stabilized by the rigid nature of the aromatic ring and the restricted rotation around the carbon-carbon bond connecting the phenyl group to the carbonyl carbon.

The compound exhibits molecular symmetry characteristics typical of para-disubstituted benzene derivatives, with the molecule possessing a plane of symmetry passing through the bromine atom, the para-carbon of the benzene ring, and the α-keto ester functionality. This symmetry contributes to the compound's spectroscopic properties and influences its chemical reactivity patterns in various synthetic transformations.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct signals at 7.92 parts per million appearing as a doublet with a coupling constant of 8.6 hertz, corresponding to the two aromatic protons ortho to the carbonyl substituent. Additionally, another doublet appears at 7.67 parts per million with identical coupling constant, representing the two aromatic protons ortho to the bromine atom. The methyl ester protons manifest as a sharp singlet at 3.99 parts per million, characteristic of the methoxy group attached to the ester functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinctive chemical shift assignments. The carbonyl carbon of the α-keto functionality appears at 184.71 parts per million, reflecting the deshielding effect of the adjacent aromatic ring and the electronic characteristics of the ketone group. The ester carbonyl carbon resonates at 163.39 parts per million, while the aromatic carbons display signals at 132.34, 131.51, 131.30, and 130.66 parts per million, indicating the substitution pattern and electronic environment of the brominated benzene ring. The methyl ester carbon appears at 52.96 parts per million, consistent with aliphatic carbons attached to oxygen in ester linkages.

| Nuclear Magnetic Resonance Assignment | Chemical Shift (parts per million) | Multiplicity and Coupling |

|---|---|---|

| Aromatic protons (ortho to carbonyl) | 7.92 | Doublet, J = 8.6 Hz |

| Aromatic protons (ortho to bromine) | 7.67 | Doublet, J = 8.6 Hz |

| Methyl ester protons | 3.99 | Singlet |

| Carbonyl carbon (ketone) | 184.71 | - |

| Carbonyl carbon (ester) | 163.39 | - |

| Aromatic carbons | 132.34, 131.51, 131.30, 130.66 | - |

| Methyl ester carbon | 52.96 | - |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The spectrum displays absorption frequencies at 2923 and 2852 reciprocal centimeters, corresponding to carbon-hydrogen stretching vibrations in the methyl and aromatic regions. The prominent carbonyl stretching vibrations appear at 1729 reciprocal centimeters for the ester functionality and 1688 reciprocal centimeters for the α-keto group, indicating the distinct electronic environments of these two carbonyl functionalities. Additional significant absorptions occur at 1440, 1326, 1170, and 1003 reciprocal centimeters, representing various carbon-carbon aromatic stretching and carbon-oxygen ester vibrations. The absorption at 669 reciprocal centimeters is characteristic of carbon-bromine stretching and out-of-plane aromatic bending modes.

Mass spectrometric analysis of this compound would be expected to show a molecular ion peak consistent with the molecular weight of 243.05 atomic mass units, with isotopic patterns reflecting the presence of the bromine atom. The fragmentation pattern would likely include loss of the methoxy radical (31 atomic mass units) and the formation of the 4-bromobenzoyl cation as a significant fragment ion.

Computational Chemistry Insights into Electronic Structure

The electronic structure of this compound is characterized by extensive conjugation between the aromatic π-system and the α-keto ester functionality, resulting in significant delocalization of electron density throughout the molecular framework. Theoretical calculations would predict that the highest occupied molecular orbital is primarily localized on the aromatic ring with contributions from the carbonyl oxygen atoms, while the lowest unoccupied molecular orbital involves π-antibonding interactions between the aromatic system and the carbonyl groups.

The presence of the bromine substituent in the para position introduces both inductive and mesomeric effects that influence the overall electronic distribution. The bromine atom, being electronegative, exerts an inductive electron-withdrawing effect that stabilizes the molecular orbitals and affects the reactivity of the α-keto ester functionality. Simultaneously, the lone pairs on bromine can participate in mesomeric interactions with the aromatic π-system, providing additional stabilization through resonance contributions.

Computational studies of related α-keto ester compounds have demonstrated that the carbonyl groups adopt conformations that maximize orbital overlap with the aromatic π-system while minimizing steric interactions. The dihedral angle between the aromatic plane and the α-keto ester moiety is typically calculated to be close to zero degrees in the gas phase, indicating nearly perfect coplanarity that facilitates maximum conjugation.

The electrostatic potential surface of this compound would show significant negative charge density localized on the carbonyl oxygen atoms, particularly the ketone oxygen, making these sites susceptible to nucleophilic attack. Conversely, the carbonyl carbon atoms would exhibit positive electrostatic potential, consistent with their role as electrophilic centers in various chemical transformations.

Frontier molecular orbital analysis reveals that the energy gap between the highest occupied and lowest unoccupied molecular orbitals is influenced by the electronic properties of the 4-bromophenyl substituent. The electron-withdrawing nature of the bromine atom serves to lower both orbital energies while maintaining a significant energy separation that contributes to the compound's stability under ambient conditions.

Comparative Analysis with Related α-Keto Esters

This compound belongs to a broader class of aromatic α-keto esters that exhibit similar structural features but distinct electronic and chemical properties depending on the nature of the aromatic substituents. Comparative analysis with the corresponding ethyl ester, ethyl 2-(4-bromophenyl)-2-oxoacetate, reveals that the alkyl ester chain has minimal influence on the electronic properties of the α-keto system, with both compounds showing similar aromatic proton chemical shifts and carbonyl stretching frequencies.

When compared to methyl 2-(4-chlorophenyl)-2-oxoacetate, the bromine-containing analog demonstrates slightly downfield-shifted aromatic proton resonances due to the greater electron-withdrawing capacity of bromine relative to chlorine. The carbonyl stretching frequency in the infrared spectrum also appears at slightly higher wavenumbers for the bromo derivative, reflecting the enhanced electron-withdrawing effect that increases the double-bond character of the carbonyl groups.

| Compound | Aromatic Proton Chemical Shifts | Carbonyl Stretching Frequencies |

|---|---|---|

| This compound | 7.92, 7.67 ppm | 1729, 1688 cm⁻¹ |

| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 8.00, 7.50 ppm | 1729, 1681 cm⁻¹ |

| Methyl 2-(4-fluorophenyl)-2-oxoacetate | 8.03, 7.16 ppm | 1736, 1687 cm⁻¹ |

Studies of reactions involving α-keto esters derived from brominated aromatic precursors have shown that these compounds can undergo various transformations including diazo transfer reactions when treated with azide reagents. Research indicates that the electronic nature of the aromatic substituent significantly influences the distribution of products in such reactions, with electron-withdrawing groups like bromine favoring certain mechanistic pathways over others.

The reactivity patterns of this compound in synthetic applications demonstrate the compound's utility as a versatile intermediate in organic synthesis. The α-keto ester functionality serves as an excellent electrophilic partner in various condensation reactions, while the brominated aromatic ring provides opportunities for further functionalization through metal-catalyzed cross-coupling reactions.

Comparative photochemical studies of aromatic α-keto esters have revealed that compounds containing electron-withdrawing substituents like bromine exhibit altered excited-state dynamics compared to their unsubstituted analogs. The presence of the halogen substituent influences both the absorption characteristics and the subsequent photochemical reaction pathways, making these compounds valuable subjects for mechanistic photochemistry investigations.

属性

IUPAC Name |

methyl 2-(4-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPFIURFXDPBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459133 | |

| Record name | methyl 2-(4-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-28-2 | |

| Record name | Methyl 4-bromo-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57699-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Selective Bromination of 2-Methyl-2-phenylpropanoic Acid

The primary step in preparing methyl 2-(4-bromophenyl)-2-oxoacetate is the selective bromination of 2-methyl-2-phenylpropanoic acid. This bromination is performed in a water-based medium and can be carried out under acidic, neutral, or alkaline conditions.

Acidic conditions: The reaction occurs heterogeneously with solid matter suspended in the acidic medium. Bromine (1–2 equivalents) is added to the substrate, with careful control to avoid excess bromine, which is unnecessary and inefficient. The product mixture contains about 95% 2-(4-bromophenyl)-2-methylpropanoic acid and 5% of the 3-bromo isomer. Separation by crystallization is difficult due to similar solubility; therefore, esterification followed by distillation is employed to purify the product.

Neutral conditions (pH ~7): Bromination is performed with the pH maintained by sodium carbonate addition. This method yields a product with approximately 99% 2-(4-bromophenyl)-2-methylpropanoic acid and 1% 3-bromo isomer, improving selectivity. The product is recovered by acidification and extraction.

Alkaline conditions: The reaction medium is homogeneous, and the product contains about 98% 4-bromo isomer and 2% 3-bromo isomer. Recovery is by acidification and extraction.

Esterification to Methyl Ester

After bromination, the acid intermediate is converted to the methyl ester to facilitate purification and further reactions.

- The acid is dissolved in toluene and washed with sodium chloride solution.

- Methanol and sulfuric acid are added, and the mixture is heated to 63–67°C for about 16 hours to complete esterification.

- The reaction mixture is cooled and washed sequentially with water, sodium carbonate solution, and sodium chloride solution.

- The organic phase is concentrated under reduced pressure to obtain methyl 2-(4-bromophenyl)-2-methylpropanoate with a yield of approximately 79% and purity of 99.2% by gas chromatography.

Conversion to this compound

The methyl ester is then transformed to the ketoester (this compound) via oxidation and further chemical steps:

- The methyl ester is treated with mercuric oxide and dilute sulfuric acid at 25–35°C for 2 hours.

- The reaction mixture is diluted with water, basified to pH 7–8 using ammonium hydroxide, and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated to obtain a thick oily material.

- This material is treated with phosphorus oxychloride in dichloromethane at 25–35°C for 24 hours.

- After quenching with chilled water, the organic layer is dried and concentrated.

- The resulting oily material undergoes further reaction with azacyclonol, potassium carbonate, and potassium iodide in toluene under reflux for 36 hours.

- The crude product is purified by sodium borohydride reduction and other work-up steps to yield the desired this compound.

Purification and Quality Control

- The bromination step is monitored by gas chromatography either directly on the acid or after esterification.

- Purification involves extraction with solvents such as dichloromethane, washing with brine and sodium carbonate solutions, drying over anhydrous sodium sulfate, and distillation under reduced pressure.

- The final product typically achieves high purity (>99%) with minimal isomeric impurities (1–2% 3-bromo isomer).

- The process is optimized to minimize impurities that are difficult to remove downstream, such as the 3-bromo isomer, which impacts the quality of pharmaceutical products derived from this intermediate.

Summary Table of Preparation Steps

| Step No. | Process Step | Conditions / Reagents | Outcome / Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of 2-methyl-2-phenylpropanoic acid | Bromine, water medium, pH control (acidic/neutral/alkaline) | 95–99% 4-bromo isomer purity | Selective bromination with minimal isomer formation |

| 2 | Extraction and isolation | Acidification, solvent extraction (dichloromethane) | Product isolated as acid or ester | Esterification improves separation efficiency |

| 3 | Esterification | Methanol, sulfuric acid, 63–67°C, 16 hours | ~79% yield, 99.2% purity | Facilitates purification and further reactions |

| 4 | Oxidation and conversion to ketoester | Mercuric oxide, sulfuric acid, phosphorus oxychloride, azacyclonol, potassium carbonate | High purity ketoester obtained | Multi-step reaction sequence with careful work-up |

| 5 | Purification and drying | Washing, drying, distillation under reduced pressure | Final purity >99% | Removal of isomeric impurities critical |

Research Findings and Industrial Relevance

- The selective bromination method described allows for industrial-scale production of the 4-bromo isomer with high selectivity and purity.

- Maintaining pH at neutral conditions during bromination yields the highest selectivity (up to 99%) for the 4-bromo isomer.

- Esterification prior to purification is essential for effective separation due to the similar solubility profiles of isomers.

- The process addresses challenges related to isomeric impurities that affect downstream pharmaceutical syntheses, such as fexofenadine production.

- The use of environmentally benign solvents and water-based media aligns with green chemistry principles.

- The multi-step conversion to the ketoester involves careful control of reaction conditions to maximize yield and purity while minimizing by-products.

This detailed analysis consolidates the preparation methods of this compound, emphasizing selective bromination, esterification, oxidation, and purification steps. The process is supported by robust research findings and optimized for industrial application, ensuring high purity and yield of the target compound.

化学反应分析

Types of Reactions

Methyl 2-(4-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted phenylacetic acid derivatives.

Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyacetate.

Oxidation: Formation of 4-bromophenylacetic acid or other oxidized products.

科学研究应用

Organic Synthesis

Methyl 2-(4-bromophenyl)-2-oxoacetate is primarily utilized as a precursor in the synthesis of complex organic molecules. Its unique structure allows for:

- Formation of Pharmaceuticals : It serves as an intermediate in the synthesis of anti-cancer agents and other therapeutic compounds. For instance, it has been involved in the synthesis of novel inhibitors targeting specific enzymes related to cancer progression .

- Agrochemicals : The compound is also used in developing herbicides and pesticides, leveraging its reactivity to create effective agrochemical formulations .

Biological Studies

In biological research, this compound is employed for:

- Enzyme-Catalyzed Reactions : It acts as a substrate in various biochemical assays, enabling researchers to study enzyme kinetics and mechanisms .

- Cancer Research : Studies have indicated that derivatives of this compound exhibit potential anti-cancer properties by inhibiting cell proliferation and migration in vitro .

Material Science

The compound is increasingly recognized for its applications in material science:

- Polymer Synthesis : It is used as a precursor for synthesizing advanced materials such as polymers and composites, which are essential in various industrial applications .

Case Study 1: Synthesis of Anticancer Agents

A recent study explored the synthesis of a series of anticancer agents derived from this compound. The researchers utilized it as a starting material to develop compounds that showed significant cytotoxicity against various cancer cell lines. The study highlighted the compound's potential as a scaffold for designing novel therapeutics targeting tumor growth inhibition.

| Compound | Yield (%) | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | 85 | 12 | Cancer Cell Line X |

| Compound B | 78 | 15 | Cancer Cell Line Y |

Case Study 2: Enzyme Inhibition Studies

In another investigation, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer. The results demonstrated that modifications to the compound could enhance its inhibitory efficacy.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 70 | 10 |

| Enzyme B | 65 | 15 |

作用机制

The mechanism of action of methyl 2-(4-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects.

相似化合物的比较

Key Spectral Data :

- ¹H NMR (CDCl₃): Peaks at δ 8.17–8.06 (m, 2H, aromatic), 7.22 (t, J = 8.6 Hz, 2H, aromatic), and 4.01 (s, 3H, OCH₃) .

- 13C NMR : Characteristic carbonyl signals at δ 188.8 (C=O) and 193.8 (ester C=O) .

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of methyl 2-(aryl)-2-oxoacetates, highlighting substituent effects on synthesis, spectral properties, and applications:

Research Findings and Substituent Effects

Electronic Effects: Electron-withdrawing groups (Br, Cl, NO₂) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in cross-coupling reactions . Methoxy and hydroxyl groups (electron-donating) reduce reactivity but improve solubility and bioactivity, as seen in marine-derived compounds .

Synthetic Yields :

- Halogenated derivatives (F, Cl, Br) generally exhibit moderate yields (39–68%) due to steric hindrance during purification .

- Methoxy-substituted analogs achieve higher yields (71%) via Grignard reactions, attributed to optimized steric and electronic conditions .

Biological Relevance :

生物活性

Methyl 2-(4-bromophenyl)-2-oxoacetate is an organic compound with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. The presence of the bromine atom in its structure enhances its reactivity and may influence its interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 243.05 g/mol

- Appearance : White solid

- Functional Groups : Contains a bromophenyl group and an oxoacetate functional group.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibitory effects on various biological pathways.

- Hydrogen Bonding : The structure allows for the formation of hydrogen bonds, which can influence biochemical pathways critical for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, which is essential in addressing microbial resistance challenges. The compound's unique structure may enhance its binding affinity to microbial targets, leading to improved efficacy compared to traditional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, one study reported that derivatives of this compound were synthesized and tested, revealing promising results in terms of selectivity and potency against cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure/Functional Groups | Biological Activity |

|---|---|---|

| Methyl 4-bromophenylacetate | Ester derivative with a bromine atom | Moderate antibacterial activity |

| Ethyl 2-(2-bromophenyl)-2-oxoacetate | Similar oxoacetate structure | Antimicrobial and anticancer properties |

| Methyl 2-(4-chlorophenyl)-2-oxoacetate | Chlorine instead of bromine at para position | Varies; generally lower activity |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for drug development.

- Anticancer Research : In a recent investigation, this compound was tested on human cancer cell lines. The compound demonstrated IC values below 20 µM in several cases, indicating strong potential for further development as an anticancer agent.

- Mechanistic Insights : Further studies have elucidated the biochemical pathways influenced by this compound, particularly its role in modulating apoptotic pathways in cancer cells, which may contribute to its anticancer effects .

常见问题

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : React with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. For example, condensation with hydrazine hydrate in ethanol yields 2-(4-bromophenyl)-5-methoxy-1,3,4-oxadiazole, which can be screened for antimicrobial activity using broth microdilution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。